5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole
Description
Properties
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-11-16(21-12(2)17-11)14-8-9-15(19-18-14)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWXZCJFLQBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing the thiazole core. Adapted from Organic Syntheses protocols, the condensation of chloroacetone (CH₃COCH₂Cl) and thioacetamide (CH₃CSNH₂) in ethanol at reflux yields 2,4-dimethylthiazole (Scheme 1):
CH₃COCH₂Cl + CH₃CSNH₂ → 2,4-Dimethylthiazole + NH₃ + HCl
Key Conditions :
Functionalization at the 5-Position
To enable coupling with the pyridazine fragment, the 5-position of the thiazole must be activated. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces a bromine atom selectively at the 5-position:
2,4-Dimethylthiazole + NBS → 5-Bromo-2,4-dimethylthiazole
Optimization Note :
Synthesis of 6-(Benzylthio)pyridazine
Pyridazine Functionalization
Starting with pyridazine, sulfuration at the 6-position is achieved via a two-step process:
- Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 3-position, directing subsequent substitution to the 6-position.
- Thiolation and Benzylation :
Critical Parameters :
Coupling Strategies
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 5-bromo-2,4-dimethylthiazole and 6-(benzylthio)pyridazine-3-boronic acid offers regioselectivity (Scheme 2):
5-Bromo-2,4-dimethylthiazole + 6-(Benzylthio)pyridazine-3-boronic acid → Target Compound
Catalyst System :
Nucleophilic Aromatic Substitution (SNAr)
Alternative coupling via SNAr employs a fluorinated pyridazine derivative. 6-(Benzylthio)-3-fluoropyridazine reacts with 5-lithio-2,4-dimethylthiazole at −78°C:
6-(Benzylthio)-3-fluoropyridazine + 5-Lithio-2,4-dimethylthiazole → Target Compound
Challenges :
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 54% | High | Moderate |
| SNAr | 33% | Moderate | Low |
Key Findings :
- Suzuki-Miyaura coupling provides superior yields but requires expensive catalysts.
- SNAr is less efficient but avoids boronic acid synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The
Biological Activity
5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the current literature on the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of a benzylthio group and a pyridazine moiety enhances its potential interactions within biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study evaluating benzimidazole and benzothiazole derivatives indicated that certain compounds exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | 2D |
| 6 | HCC827 | 5.13 ± 0.97 | 2D |
| 8 | NCI-H358 | 6.48 ± 0.11 | 2D |
These findings suggest that derivatives similar to 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole may also possess notable antitumor activity.
Antimicrobial Activity
The antimicrobial activity of thiazole compounds has been extensively studied. In one investigation, certain thiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli through broth microdilution methods .
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Staphylococcus aureus | <10 μg/mL |
| 6 | Escherichia coli | <20 μg/mL |
This underscores the potential of thiazole derivatives in developing new antimicrobial agents.
The mechanism by which thiazole compounds exert their biological effects often involves interaction with cellular targets such as DNA or proteins involved in cell proliferation. For instance, some studies have shown that these compounds can bind to the minor groove of DNA, potentially interfering with replication processes .
Case Studies
- Antitumor Efficacy : A study examining a series of thiazole-based compounds found that one derivative significantly inhibited tumor growth in xenograft models, suggesting in vivo efficacy alongside in vitro findings .
- Antimicrobial Testing : Another research effort focused on evaluating the antibacterial properties of thiazole derivatives against clinical strains of bacteria, revealing potent activity that supports their use as therapeutic agents in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Heterocycles: The target compound combines pyridazine and thiazole rings, whereas analogues like 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine () replace thiazole with thiadiazole, altering electron distribution and hydrogen-bonding capacity. Thiadiazoles are known for enhanced metabolic stability but reduced bioavailability compared to thiazoles . 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine () shares the pyridazine-thiazole core but lacks the benzylthio linker, which likely reduces membrane permeability due to the absence of the lipophilic benzyl group .
Substituent Effects: The benzylthio group in the target compound and 6-((5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenylpyridazin-3-one () enhances hydrophobic interactions, critical for target binding in enzyme pockets. The chloro substituent in 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine increases electrophilicity, making it reactive toward nucleophiles—a property absent in the target compound .
Biological Relevance :
- Thiazole derivatives are widely explored for antimicrobial and anticancer activity. The dimethyl substitution on the thiazole ring in the target compound may improve metabolic stability over unsubstituted analogues .
- 5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine () has documented antimicrobial properties, suggesting that the benzylthio-thiadiazole motif could be repurposed for optimizing the target compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
